![molecular formula C13H21Cl2N3O2 B2462141 N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride CAS No. 1955539-91-9](/img/structure/B2462141.png)
N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride
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Description
N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, neurological disorders, and cancer.
Scientific Research Applications
- Piperidine Derivatives : The compound’s piperidine moiety is a crucial building block in drug design. Researchers explore its synthetic derivatives for potential pharmaceutical applications . These derivatives are present in over twenty classes of drugs, including alkaloids.
- Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives : Researchers design and synthesize derivatives based on the piperidine core. These compounds are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Piperine : Piperine, a natural alkaloid with a piperidine moiety, is found in plants of the Piperaceae family. It exhibits potent antioxidant properties by inhibiting free radicals .
- Intramolecular Reactions : Investigating intra- and intermolecular reactions leading to piperidine derivatives is essential. Researchers explore catalytic processes that provide high selectivity, broad substrate scope, and excellent yields .
Medicinal Chemistry and Drug Design
Anti-Tubercular Agents
Natural Products and Antioxidants
Catalysis and Selectivity
properties
IUPAC Name |
N,N-dimethyl-6-piperidin-4-yloxypyridine-3-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c1-16(2)13(17)10-3-4-12(15-9-10)18-11-5-7-14-8-6-11;;/h3-4,9,11,14H,5-8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNSQMOAPJYJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)OC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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